Monophenyl malonate
Overview
Description
Monophenyl malonate is a chemical compound with the molecular formula C9H8O4 . It is also known by other names such as 3-OXO-3-PHENOXYPROPANOIC ACID and Propanedioic acid, 1-phenyl ester .
Synthesis Analysis
Monophenyl malonate can be synthesized from 2,2-Dimethyl-1,3-dioxane-4,6-dione and Phenol . A practical large-scale synthesis of monomethyl malonate and monoethyl malonate, which are among the most commonly applied half-esters in organic synthesis, is described, applying the highly efficient selective monohydrolysis of symmetric diesters . A novel artificial synthetic pathway of malonic acid has been designed, in which oxaloacetate, an intermediate of cytoplasmic reductive tricarboxylic acid (rTCA) pathway, is converted to malonic semialdehyde and then to malonic acid, sequentially catalyzed by α-keto decarboxylase and malonic semialdehyde dehydrogenase .
Molecular Structure Analysis
The molecular structure of Monophenyl malonate consists of 9 carbon atoms, 8 hydrogen atoms, and 4 oxygen atoms .
Chemical Reactions Analysis
Monophenyl malonate can be involved in various chemical reactions. For instance, it can be used in the selective monohydrolysis of symmetric diesters . Another study reported the use of a new metabolic pathway to increase the malonyl-CoA concentration as a limiting metabolite in E. coli .
Physical And Chemical Properties Analysis
Monophenyl malonate has a melting point of 71-73 °C and a boiling point of 352.9±25.0 °C (Predicted). Its density is predicted to be 1.303±0.06 g/cm3 .
Scientific Research Applications
Biochemistry: Inhibitor of Succinate Dehydrogenase
Monophenyl malonate is known to act as a competitive inhibitor of succinate dehydrogenase, an enzyme that plays a crucial role in the citric acid cycle. This inhibition can be utilized to study metabolic pathways and the effects of blocking this critical enzyme in various biological systems .
Molecular Biology: Gene Regulation Studies
The metabolism of malonates, including monophenyl malonate, involves various enzymes whose genes can be isolated and studied. This allows researchers to explore gene regulation and expression related to malonate metabolism, which is essential in symbiotic nitrogen metabolism, particularly in legumes .
Physiology: Brain Development Research
Monophenyl malonate occurs naturally in developing rat brains, suggesting it may play a significant role in brain development. Research into its function and metabolism can provide insights into neurological growth and development processes .
Industrial Application: Antibiotic Production
Genes related to malonate metabolism have been used to create industrial strains of Streptomyces for antibiotic production. This application demonstrates the potential of monophenyl malonate in contributing to the development of new pharmaceuticals .
Polymer Science: Synthesis of Malonate Polyesters
Monophenyl malonate can be used in the enzyme-catalyzed synthesis of malonate polyesters. These polyesters have potential applications as metal chelating materials, offering a greener alternative to traditional polymers used in various industries .
Environmental Science: Metal Ion Extraction
The synthesized malonate polyesters from monophenyl malonate have been assessed for their ability to extract metal ions from aqueous streams. This application is particularly relevant in the field of environmental cleanup and recycling of precious metals .
Safety and Hazards
Future Directions
Future research could focus on designing novel and specific metabolic pathways for desired chemicals . For instance, a novel biological pathway for producing malonic acid from renewable resources has been proposed . This could potentially lead to more efficient methods for the synthesis of Monophenyl malonate and similar compounds.
Mechanism of Action
Target of Action
Monophenyl malonate, a derivative of malonic acid, primarily targets the enzyme succinate dehydrogenase . This enzyme plays a crucial role in the tricarboxylic acid cycle and the electron transport chain, both of which are vital for energy production in cells .
Mode of Action
Monophenyl malonate acts as a competitive inhibitor of succinate dehydrogenase . Due to its structural similarity to succinate, it competes with succinate for the active site of the enzyme, thereby inhibiting the enzyme’s activity . This inhibition disrupts the normal functioning of the tricarboxylic acid cycle and the electron transport chain, leading to a decrease in ATP production .
Biochemical Pathways
The primary biochemical pathway affected by monophenyl malonate is the tricarboxylic acid cycle (also known as the Krebs cycle or citric acid cycle) . By inhibiting succinate dehydrogenase, monophenyl malonate disrupts the conversion of succinate to fumarate, a key step in the cycle . This disruption can lead to a decrease in the production of ATP, NADH, and FADH2, which are essential for various cellular processes .
Pharmacokinetics
Malonic acid is known to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine . The bioavailability of monophenyl malonate would depend on factors such as its absorption rate, metabolic stability, and rate of excretion .
Result of Action
The inhibition of succinate dehydrogenase by monophenyl malonate leads to a decrease in ATP production, which can result in cellular energy deficiency . Additionally, it can cause the mitochondrial electric potential to rapidly depolarize, leading to organelle swelling . It also accelerates the production of reactive oxygen species (ROS) in the mitochondria, depleting ROS scavenger systems like GSH and NAD(P)H levels . This can lead to oxidative stress and potentially trigger apoptosis, a form of programmed cell death .
Action Environment
The action, efficacy, and stability of monophenyl malonate can be influenced by various environmental factors. For instance, pH levels can affect the ionization state of the compound, which can in turn influence its absorption and distribution . Temperature can also affect the rate of metabolic reactions involving the compound . Furthermore, the presence of other substances (e.g., food, drugs) in the body can potentially interact with monophenyl malonate, affecting its pharmacokinetics and pharmacodynamics .
properties
IUPAC Name |
3-oxo-3-phenoxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c10-8(11)6-9(12)13-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCRIFDLUQGBHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30189291 | |
Record name | Propanedioic acid, monophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30189291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Monophenyl malonate | |
CAS RN |
35756-54-8 | |
Record name | Propanedioic acid, monophenyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035756548 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanedioic acid, monophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30189291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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